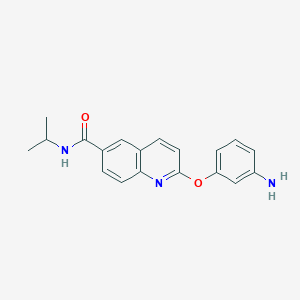
2-(3-Aminophenoxy)-N-(propan-2-yl)quinoline-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Aminophenoxy)-N-isopropylquinoline-6-carboxamide is a complex organic compound that features a quinoline core structure substituted with an aminophenoxy group and an isopropylcarboxamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminophenoxy)-N-isopropylquinoline-6-carboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Aminophenoxy Group: The aminophenoxy group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting 3-aminophenol with a suitable halogenated quinoline derivative under basic conditions.
Formation of the Isopropylcarboxamide Moiety: The final step involves the formation of the carboxamide group by reacting the intermediate product with isopropylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
2-(3-Aminophenoxy)-N-isopropylquinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which can reduce the quinoline ring to a tetrahydroquinoline derivative.
Substitution: The aminophenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
科学的研究の応用
2-(3-Aminophenoxy)-N-isopropylquinoline-6-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting quinoline-binding sites in enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of quinoline derivatives with biological macromolecules, providing insights into their mechanisms of action.
作用機序
The mechanism of action of 2-(3-Aminophenoxy)-N-isopropylquinoline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA or bind to enzyme active sites, while the aminophenoxy and isopropylcarboxamide groups can enhance binding affinity and specificity. This compound may inhibit enzyme activity or disrupt protein-DNA interactions, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(3-Aminophenoxy)ethanol: Similar in structure but lacks the quinoline core and isopropylcarboxamide moiety.
4-Aminophenoxy phthalonitrile: Contains an aminophenoxy group but has a different core structure.
1,2,3-Triazol-quinobenzothiazine derivatives: Share some structural features but have different core and functional groups.
Uniqueness
2-(3-Aminophenoxy)-N-isopropylquinoline-6-carboxamide is unique due to its combination of a quinoline core with aminophenoxy and isopropylcarboxamide groups. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
921211-24-7 |
|---|---|
分子式 |
C19H19N3O2 |
分子量 |
321.4 g/mol |
IUPAC名 |
2-(3-aminophenoxy)-N-propan-2-ylquinoline-6-carboxamide |
InChI |
InChI=1S/C19H19N3O2/c1-12(2)21-19(23)14-6-8-17-13(10-14)7-9-18(22-17)24-16-5-3-4-15(20)11-16/h3-12H,20H2,1-2H3,(H,21,23) |
InChIキー |
AODUGUMTPJNELP-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)N=C(C=C2)OC3=CC=CC(=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




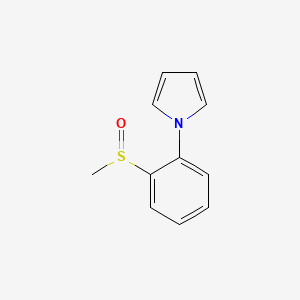
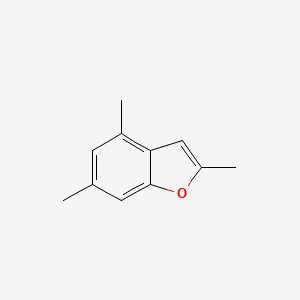
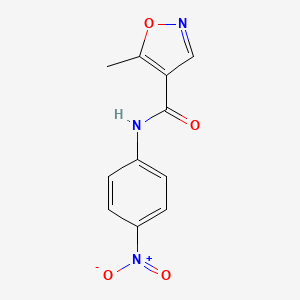
![7-(1-Methyl-1H-pyrazol-4-yl)bicyclo[4.1.0]heptan-7-amine](/img/structure/B12876586.png)
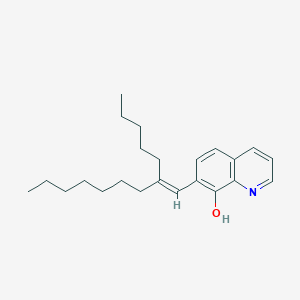
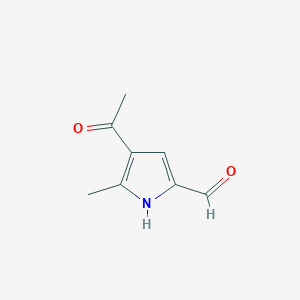
![(1R)-6,6'-Bis(diphenylphosphino)-N2,N2,N2',N2'-tetramethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B12876605.png)

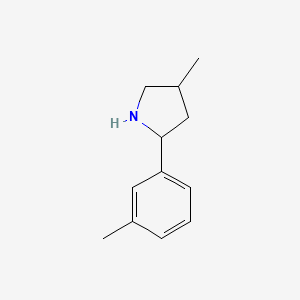
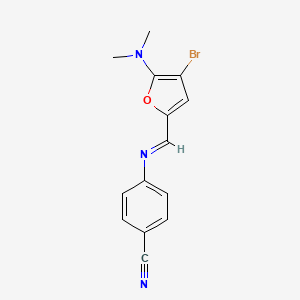
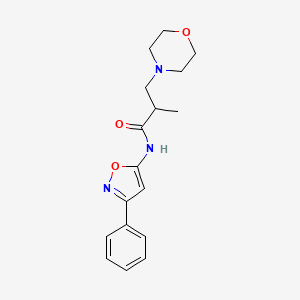
![2-(Difluoromethoxy)-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12876648.png)
